molecular formula C9H9BrFNO B1442819 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide CAS No. 929283-21-6

2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide

Cat. No.: B1442819
CAS No.: 929283-21-6
M. Wt: 246.08 g/mol
InChI Key: HDRJOLXXNSQSKM-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide is an organic compound characterized by the presence of a bromo group, a fluoro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide typically involves the following steps:

  • Bromination: The starting material, 4-fluoro-3-methylbenzene, undergoes bromination to introduce the bromo group at the desired position.

  • Acetylation: The brominated compound is then treated with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Compounds lacking the bromo group.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biological studies to understand the effects of bromo and fluoro groups on biological systems.

  • Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The bromo and fluoro groups can influence the binding affinity and specificity of the compound to various receptors and enzymes, leading to specific biological responses.

Comparison with Similar Compounds

  • 2-Bromo-N-(3-methylphenyl)acetamide: Lacks the fluoro group.

  • 2-Bromo-N-(4-fluorophenyl)acetamide: Lacks the methyl group.

  • N-(4-fluoro-3-methylphenyl)acetamide: Lacks the bromo group.

Uniqueness: 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide is unique due to the presence of both bromo and fluoro groups on the phenyl ring, which can significantly alter its chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-(4-fluoro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRJOLXXNSQSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707292
Record name 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929283-21-6
Record name 2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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